molecular formula C29H14N4O3 B12666282 Ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate CAS No. 93805-48-2

Ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate

Cat. No.: B12666282
CAS No.: 93805-48-2
M. Wt: 466.4 g/mol
InChI Key: RQWPYELAOIARQE-UHFFFAOYSA-N
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Description

Ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate is a chemical compound with the molecular formula C29H18N4O3. It is known for its unique structure, which includes two isocyanate groups attached to a urea backbone that is further connected to phenylene groups. This compound is primarily used in the production of polymers and has significant applications in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate typically involves the reaction of urea with p-phenylenemethylene-p-phenylene diisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally requires a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert the isocyanate groups to amines.

    Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming carbamates or ureas.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alcohols or amines are employed under mild conditions to achieve substitution.

Major Products:

    Oxidation: Urea derivatives.

    Reduction: Amines.

    Substitution: Carbamates and ureas.

Scientific Research Applications

Ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex polymers and materials.

    Biology: Employed in the development of biocompatible materials for medical devices and implants.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols, leading to the formation of urea and carbamate linkages. The molecular targets include various functional groups in polymers and biological molecules, facilitating cross-linking and stabilization.

Comparison with Similar Compounds

    Methylenediphenyl diisocyanate: Similar in structure but lacks the urea backbone.

    Toluene diisocyanate: Contains isocyanate groups attached to a toluene ring.

    Hexamethylene diisocyanate: Features a linear aliphatic chain instead of aromatic rings.

Uniqueness: Ureylenebis(p-phenylenemethylene-p-phenylene) diisocyanate is unique due to its urea backbone, which imparts distinct reactivity and properties compared to other diisocyanates. This structure allows for the formation of more stable and versatile polymers, making it valuable in various applications.

Properties

CAS No.

93805-48-2

Molecular Formula

C29H14N4O3

Molecular Weight

466.4 g/mol

IUPAC Name

1,3-bis(7-isocyanato-3-tetracyclo[7.2.2.02,8.04,6]trideca-1,3,6,8,10,12-hexaenyl)urea

InChI

InChI=1S/C29H14N4O3/c34-11-30-25-17-9-19(17)27(23-15-5-1-13(2-6-15)21(23)25)32-29(36)33-28-20-10-18(20)26(31-12-35)22-14-3-7-16(8-4-14)24(22)28/h1-8H,9-10H2,(H2,32,33,36)

InChI Key

RQWPYELAOIARQE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=C4C=CC(=C3C(=C21)N=C=O)C=C4)NC(=O)NC5=C6CC6=C(C7=C8C=CC(=C75)C=C8)N=C=O

Origin of Product

United States

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